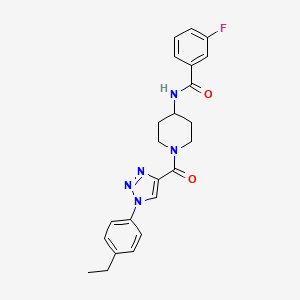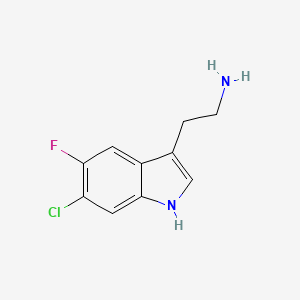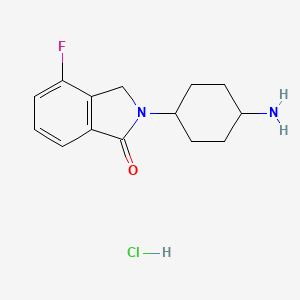
2-(trans-4-Aminocyclohexyl)-4-fluoroisoindolin-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 2-(trans-4-Aminocyclohexyl)acetate Hydrochloride” is a chemical compound with the molecular formula C10H19NO2·HCl . It appears as a white to almost white powder or crystal .
Synthesis Analysis
While specific synthesis methods for “2-(trans-4-Aminocyclohexyl)-4-fluoroisoindolin-1-one hydrochloride” are not available, there are processes for the production of related compounds such as trans-4-aminocyclohexanol . These processes often involve catalytic hydrogenation and fractional crystallization .Molecular Structure Analysis
The molecular structure of “Ethyl 2-(trans-4-Aminocyclohexyl)acetate Hydrochloride” can be found in databases like ChemSpider .Physical and Chemical Properties Analysis
“Ethyl 2-(trans-4-Aminocyclohexyl)acetate Hydrochloride” is a solid at 20 degrees Celsius . It has a molecular weight of 221.73 . It should be stored under inert gas and conditions to avoid include air sensitivity and hygroscopic conditions . The compound has a melting point range of 175.0 to 179.0 °C .Applications De Recherche Scientifique
Chemical Structure Analysis and Synthesis
Research on chemical compounds with similar structural features often focuses on the synthesis and structural analysis of cyclohexyl and fluoroisoindolinone derivatives. These studies aim to explore the chemical properties, stability, and reactivity of such compounds, which are crucial for developing new materials or drugs. For example, studies on the synthesis of cyclohexylacetic acid derivatives highlight methods for introducing functional groups that could influence the biological activity of the compounds (Niederwieser, Wadman, & Danks, 1978).
Biochemical Modulation and Enzyme Interaction
Investigations into compounds with similar backbones might explore their role in biochemical pathways, including their interaction with enzymes and potential modulation of biochemical processes. For example, studies on fluorouracil-based chemotherapy and its interaction with enzymes like thymidylate synthase provide insights into how structural analogs could influence enzyme activity, impacting cancer treatment strategies (Etienne et al., 2002).
Diagnostic Imaging and Radiolabeling
Compounds with specific structural features, such as fluorinated derivatives, are of particular interest in developing diagnostic imaging agents. For instance, the use of fluorinated cyclobutane carboxylic acid in PET imaging for metastatic prostate cancer highlights how structural analogs could serve as novel radiotracers, offering insights into disease progression and treatment efficacy (Inoue et al., 2014).
Metabolic Studies and Pharmacokinetics
Research on related compounds may include metabolic studies and pharmacokinetic analyses to understand how these compounds are processed in the body. Such studies are crucial for assessing the potential therapeutic applications and safety profiles of new chemical entities. For instance, the evaluation of tranexamic acid and its prodrugs offers insights into absorption, distribution, metabolism, and excretion (ADME) profiles, which are fundamental for drug development (Svahn et al., 1988).
Propriétés
IUPAC Name |
2-(4-aminocyclohexyl)-4-fluoro-3H-isoindol-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O.ClH/c15-13-3-1-2-11-12(13)8-17(14(11)18)10-6-4-9(16)5-7-10;/h1-3,9-10H,4-8,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUUTXYTMCXTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N2CC3=C(C2=O)C=CC=C3F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-methyl-5-{[methyl({7-oxo-6-azabicyclo[3.2.0]heptan-6-yl}methyl)amino]methyl}furan-3-carboxylate](/img/structure/B2612891.png)

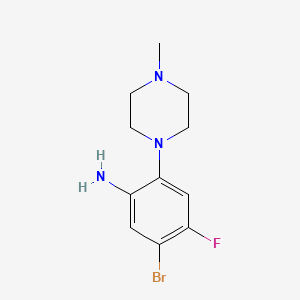

![2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2612898.png)
![{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide](/img/structure/B2612900.png)
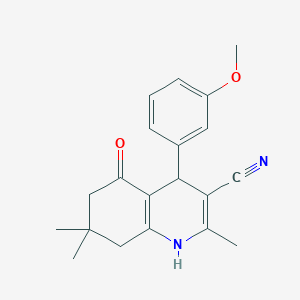
![1-{[4-(2H-1,3-benzodioxole-5-amido)phenyl]methyl}-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2612903.png)
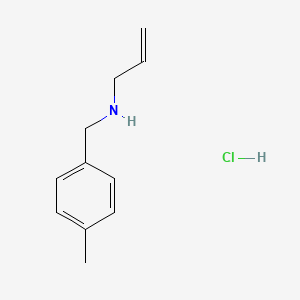
![N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B2612907.png)
![4-[(2,6-Dichlorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2612908.png)
